molecular formula C16H17NO3S B12683623 Benzoic acid, 2-methyl-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, ethyl ester CAS No. 178870-15-0

Benzoic acid, 2-methyl-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, ethyl ester

Cat. No.: B12683623
CAS No.: 178870-15-0
M. Wt: 303.4 g/mol
InChI Key: IDTBQNQHPRHHRM-UHFFFAOYSA-N
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Description

Benzoic acid, 2-methyl-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, ethyl ester is a complex organic compound with a unique structure that includes aromatic rings, ester groups, and a furan ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-methyl-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, ethyl ester typically involves multiple steps. One common method includes the esterification of 2-methyl-5-(((2-methyl-3-furanyl)thioxomethyl)amino)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-methyl-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Benzoic acid, 2-methyl-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-methyl-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-methyl-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, ethyl ester stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

CAS No.

178870-15-0

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

ethyl 2-methyl-5-[(2-methylfuran-3-carbothioyl)amino]benzoate

InChI

InChI=1S/C16H17NO3S/c1-4-19-16(18)14-9-12(6-5-10(14)2)17-15(21)13-7-8-20-11(13)3/h5-9H,4H2,1-3H3,(H,17,21)

InChI Key

IDTBQNQHPRHHRM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=S)C2=C(OC=C2)C)C

Origin of Product

United States

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